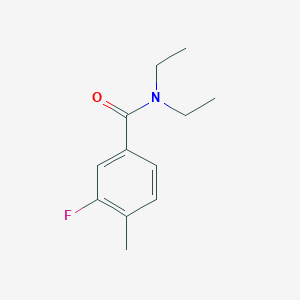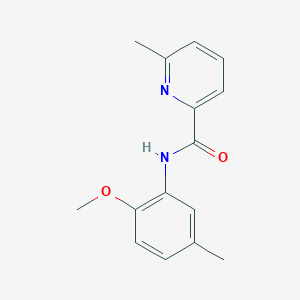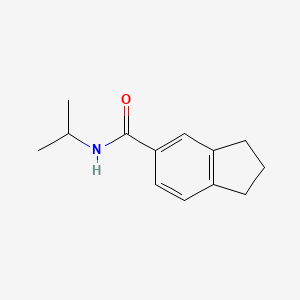![molecular formula C13H15FN2O2 B7474755 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, also known as FPPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPPP is a piperazine derivative that belongs to the class of psychoactive substances known as designer drugs.
科学的研究の応用
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic analysis. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been found to have a high affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, reward, and motivation. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been shown to induce hyperthermia and seizures in animal models, which makes it a useful tool for studying the mechanisms of drug-induced hyperthermia and seizures. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been used as a reference standard in forensic analysis to identify and quantify designer drugs in biological samples.
作用機序
The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, which may further modulate its effects.
Biochemical and Physiological Effects:
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, seizures, and changes in neurotransmitter levels. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has also been found to induce oxidative stress and DNA damage in various cell types, which may contribute to its toxic effects. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has been shown to have a high potential for abuse and dependence, which makes it a significant public health concern.
実験室実験の利点と制限
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several advantages as a research tool, including its high potency, selectivity, and reproducibility. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one has several limitations, including its potential for toxicity and abuse, which may limit its use in certain experiments. 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one may also have off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one, including the development of new analogs with improved selectivity and safety profiles. Future studies may also focus on elucidating the molecular mechanisms of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one's effects on neurotransmitter systems and cellular signaling pathways. Further research may also be needed to determine the long-term effects of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one on brain function and behavior in animal models and humans. Finally, more research is needed to develop effective strategies for preventing the abuse and misuse of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one and other designer drugs.
合成法
The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one involves the reaction of 4-fluorophenylpropanoic acid with piperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of 4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one can be improved by optimizing the reaction conditions and purification methods.
特性
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-11-4-1-10(2-5-11)3-6-13(18)16-8-7-15-12(17)9-16/h1-2,4-5H,3,6-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPTYIVJFDSWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)

![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)


![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)